8-Fluoroquinazolin-4-amine
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Overview
Description
8-Fluoroquinazolin-4-amine is a chemical compound belonging to the quinazoline family. It is characterized by the presence of a fluorine atom at the 8th position and an amine group at the 4th position of the quinazoline ring. This compound has garnered significant attention in scientific research due to its potential therapeutic applications and unique chemical properties .
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinazoline derivatives are known to inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Biochemical Pathways
Quinazoline derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
Fluoroquinolones, a class of compounds related to 8-fluoroquinazolin-4-amine, are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
Quinazoline derivatives have been associated with a broad range of biological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Action Environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinazolin-4-amine typically involves the introduction of a fluorine atom into the quinazoline ring. One common method is the reaction of 2-aminobenzonitrile with formamide, followed by fluorination using a suitable fluorinating agent such as Selectfluor. The reaction conditions often include the use of a solvent like acetonitrile and a catalyst such as copper(I) iodide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinazolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form dihydroquinazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Various substituted quinazoline derivatives.
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Scientific Research Applications
8-Fluoroquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
6-Fluoroquinazolinone: Effective for obesity and diabetes treatment, also acts as a neuroprotector.
7-Fluoroquinazolinone: Exhibits antitumor activity.
5-Fluoroquinazolinone: Active against human cytomegalovirus.
Uniqueness of 8-Fluoroquinazolin-4-amine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom at the 8th position and amine group at the 4th position make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
8-fluoroquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXMPPUOIKJKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CN=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378808-30-0 |
Source
|
Record name | 4-AMINO-8-FLUOROQUINAZOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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